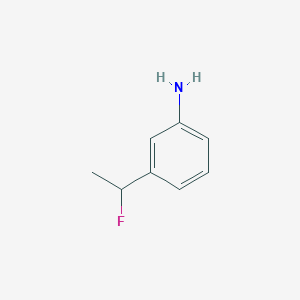
3-(1-Fluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluoroethyl)aniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a 1-fluoroethyl group
Mecanismo De Acción
The pharmacokinetics of anilines, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s structure, the route of administration, and the individual’s physiological characteristics . The result of the compound’s action at the molecular and cellular level can vary widely, depending on the specific biological targets and pathways involved .
The action environment, including factors such as pH, temperature, and the presence of other compounds, can influence the stability, efficacy, and action of anilines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-nitroaniline with 1-fluoroethane under basic conditions, followed by reduction of the nitro group to an amine. Another method includes the direct fluorination of 3-ethyl aniline using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Fluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding ethylamine derivative.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(1-fluoroethyl)nitrobenzene.
Reduction: Formation of 3-ethyl aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(1-Fluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoroaniline: Lacks the ethyl group, affecting its reactivity and applications.
3-(1-Chloroethyl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness: 3-(1-Fluoroethyl)aniline is unique due to the presence of both the fluoro and ethyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Propiedades
IUPAC Name |
3-(1-fluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBGXQYHDAAZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
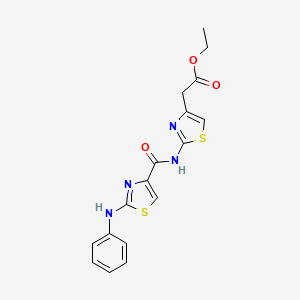
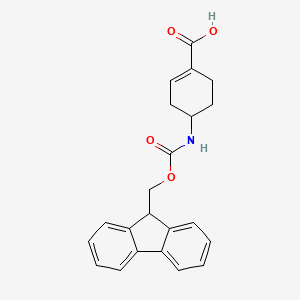
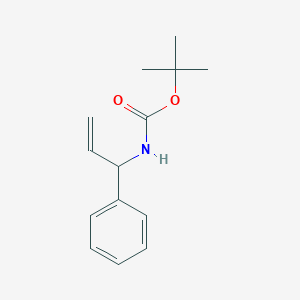


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)
![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)
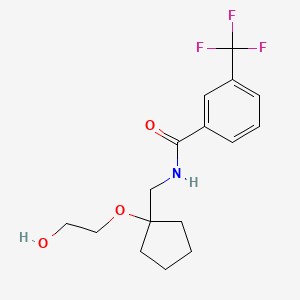
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2523859.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-cyanophenyl)ethanediamide](/img/structure/B2523866.png)



